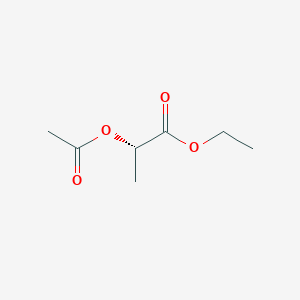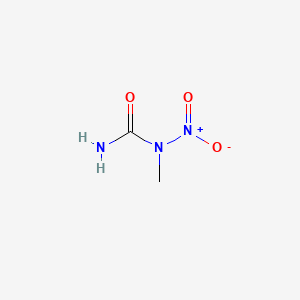
Urea, 1-methyl-1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-methyl-1-nitro- is a chemical compound with the molecular formula C2H5N3O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and another by a nitro group
Méthodes De Préparation
The synthesis of Urea, 1-methyl-1-nitro- typically involves the reaction of methylamine with nitrourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. The reaction conditions often include maintaining a specific temperature and pH to optimize the synthesis process .
Analyse Des Réactions Chimiques
Urea, 1-methyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of methylurea derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Urea, 1-methyl-1-nitro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of Urea, 1-methyl-1-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Urea, 1-methyl-1-nitro- can be compared with other similar compounds such as:
N-Methyl-N-nitrosourea: Another derivative of urea with a nitroso group instead of a nitro group.
N-Methylurea: A simpler derivative with only a methyl group attached to the urea molecule.
Nitrourea: A compound with a nitro group attached to the urea molecule. These compounds share some chemical properties but differ in their reactivity and applications. .
Propriétés
Numéro CAS |
24390-70-3 |
|---|---|
Formule moléculaire |
C2H5N3O3 |
Poids moléculaire |
119.08 g/mol |
Nom IUPAC |
1-methyl-1-nitrourea |
InChI |
InChI=1S/C2H5N3O3/c1-4(2(3)6)5(7)8/h1H3,(H2,3,6) |
Clé InChI |
MRCHHCXNURDQHS-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


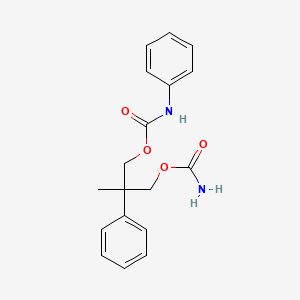

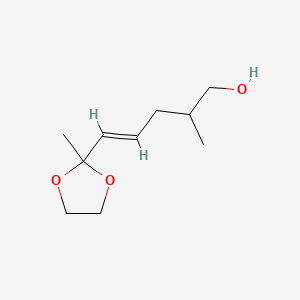
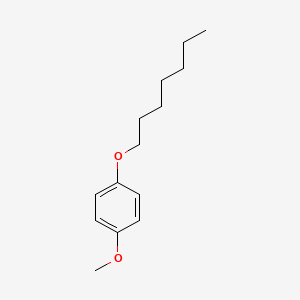
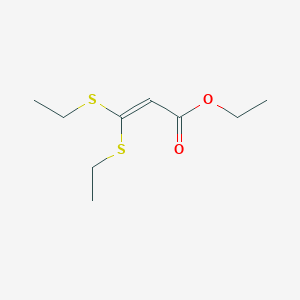
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
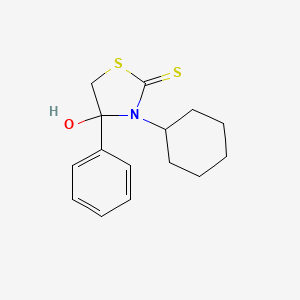
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)
![1,2,3,4,6,7,8,9-Octaphenyl-5-silaspiro[4.4]nona-1,3,6,8-tetraene](/img/structure/B14702079.png)




